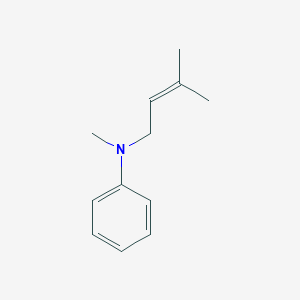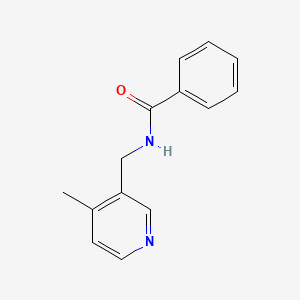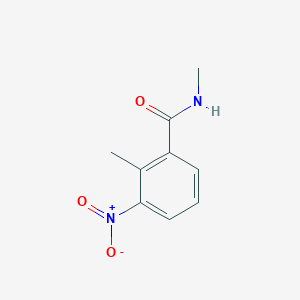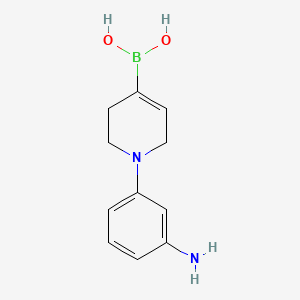
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- is a synthetic organic compound that belongs to the class of acridinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of aziridine rings and methoxy groups in its structure suggests that it may have unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acridinedione Core: This can be achieved through the condensation of appropriate aromatic aldehydes with active methylene compounds under basic or acidic conditions.
Introduction of Amino and Aziridine Groups: The amino group can be introduced via nucleophilic substitution reactions, while the aziridine rings can be formed through cyclization reactions involving aziridine precursors.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and aziridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The aziridine rings may facilitate covalent binding to biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-ethoxy-: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- is unique due to the presence of both aziridine rings and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
77282-45-2 |
|---|---|
Formule moléculaire |
C18H16N4O3 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
5-amino-2,3-bis(aziridin-1-yl)-6-methoxyacridine-1,4-dione |
InChI |
InChI=1S/C18H16N4O3/c1-25-11-3-2-9-8-10-14(20-13(9)12(11)19)18(24)16(22-6-7-22)15(17(10)23)21-4-5-21/h2-3,8H,4-7,19H2,1H3 |
Clé InChI |
HPXGEVYIGIMXOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=NC3=C(C=C2C=C1)C(=O)C(=C(C3=O)N4CC4)N5CC5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


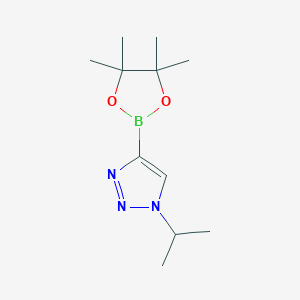
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
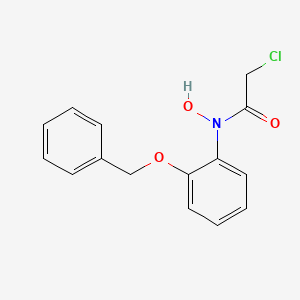
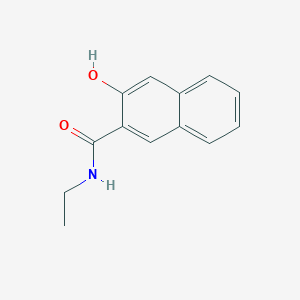
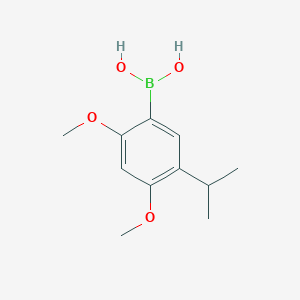
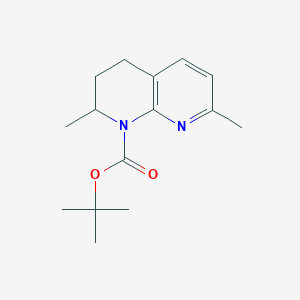
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)

